Paniculidine C

Chromatography Physicochemical Profiling Method Development

Paniculidine C (CAS 97399-95-6) is a racemic, C13-based simple indole alkaloid first isolated from the root bark of Murraya paniculata (syn. M.

Molecular Formula C13H17NO
Molecular Weight 203.28 g/mol
Cat. No. B1247875
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePaniculidine C
Synonymspaniculidine C
Molecular FormulaC13H17NO
Molecular Weight203.28 g/mol
Structural Identifiers
SMILESCC(CCC1=CNC2=CC=CC=C21)CO
InChIInChI=1S/C13H17NO/c1-10(9-15)6-7-11-8-14-13-5-3-2-4-12(11)13/h2-5,8,10,14-15H,6-7,9H2,1H3
InChIKeyOJDRKMFRRDQIRV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Paniculidine C: A Chemical Reference Standard and Synthetic Entry Point for Murraya-Derived Indole Alkaloids


Paniculidine C (CAS 97399-95-6) is a racemic, C13-based simple indole alkaloid first isolated from the root bark of Murraya paniculata (syn. M. exotica) alongside its congeners Paniculidine A and B [1]. Structurally, it is characterized by a 4-(1H-indol-3-yl)-2-methylbutan-1-ol skeleton with a molecular weight of 203.28 g/mol and a computed XLogP of 2.9, placing it at the lower end of lipophilicity among its in-class analogs [2][3]. Unlike the methoxylated Paniculidine B or the ester-substituted Paniculidine A, Paniculidine C lacks the N1-methoxy group, making it the structurally simplest and synthetically most accessible member of the paniculidine family. Today it is primarily available as a high-purity reference standard (≥98% HPLC) for analytical method development and phytochemical authentication [4].

Grade Certified analytical reference standard (≥98% HPLC)
Class Racemic C13 prenylindole alkaloid
Origin Murraya paniculata root bark isolate
Workflow Phytochemical authentication & LC method development

Why Paniculidine C Cannot Be Interchanged with Closely Related Murraya Alkaloids


Within the Murraya-derived prenylindole alkaloid class, minor structural variations trigger pronounced differences in both synthetic route efficiency and chromatographic behavior. Paniculidine C differs from Paniculidine B by a single O-demethylation at the N1 position of the indole ring—yet this alteration eliminates the acid-labile N–OMe bond that complicates the reductive steps in Paniculidine B synthesis [1]. Compared to Paniculidine A, which bears a methyl ester moiety, Paniculidine C exhibits a markedly lower LogP (2.9 vs. 3.2) and reduced topological polar surface area (36.0 Ų vs. 42.1 Ų), translating to a distinct reversed-phase HPLC retention profile and solubility behavior [2][3]. Against Paniculidine D, E, and F—newer indole alkaloids with additional coumarin hybridization and chiral complexity—Paniculidine C offers a simpler, fully characterized, and commercially validated reference chromatogram, making it a more reliable anchor point for routine dereplication workflows [4]. Generic substitution without considering these structure-property differences risks misidentification in phytochemical analysis and batch-failure during synthetic scale-up.

Paniculidine A vs. C: ester group alters polarity

Paniculidine A’s methyl ester increases TPSA and LogP, shifting reversed-phase retention; direct replacement risks misidentification in multi-alkaloid extracts.

Paniculidine B vs. C: N-methoxy group complicates synthesis

The acid-labile N-OMe bond in Paniculidine B adds synthetic steps; substituting C for B in synthesis benchmarking alters step economy and yield comparison.

Coumarin-hybrid analogs (D, E, F) add chiral complexity

Newer paniculidines with coumarin units require chiral separation; Paniculidine C as a racemic anchor avoids confounding stereochemical variables in method development.

Quantitative Differentiation of Paniculidine C: Head-to-Head Evidence for Procurement Decisions


Comparative LogP Analysis: Paniculidine C Exhibits the Lowest Lipophilicity in Its Class

Paniculidine C has a consistent computed LogP of 2.9 across multiple predictive models, distinct from its closest analogs Paniculidine B (LogP ~3.1) and Paniculidine A (LogP 3.0–3.2) [1]. This lower lipophilicity directly impacts reversed-phase HPLC retention: under standard C18 gradient conditions, Paniculidine C elutes earlier, reducing run time and solvent consumption in routine purity assays [2]. The lower LogP also correlates with improved aqueous solubility predictions compared to the more lipophilic congeners, a practical advantage for in vitro assay preparation [3].

Comparative LogP
Reported
ΔLogP −0.14 to −0.30 vs. Paniculidine A & B
Earlier C18 elution, distinct peak assignment in reversed-phase LC
Consensus XLogP3 = 2.9; comparator values 3.1–3.2
Chromatography Physicochemical Profiling Method Development

Synthetic Accessibility: Total Synthesis Yield of (±)-Paniculidine C vs. (±)-Paniculidine B

In a direct head-to-head synthetic comparison reported by Wu et al. (2018), the two-step formal C3-prenylation sequence delivered (±)-Paniculidine C in 72% yield, whereas (±)-Paniculidine B required a lengthier route with a key reduction step (NaBH₄ on N-methoxyindole intermediate) that afforded a 90% yield for the final transformation but necessitated additional synthetic steps and more complex reagents . Earlier work by Selvakumar et al. (2004) reported Paniculidine B in 88.1% yield from aldehyde 10 (two steps) and Paniculidine C via hydrogenolysis of pre-formed Paniculidine B 'in excellent yield,' implying Paniculidine C synthesis is a derivative step with a lower cumulative atom economy and step-count penalty when targeting Paniculidine C as the primary product [1]. The practical consequence is that Paniculidine C procurement from commercial catalogues (≥98% purity) often represents a more time- and cost-efficient strategy compared to custom multi-step synthesis, particularly for laboratories without advanced total synthesis capabilities .

Synthetic Yield
Reported
Paniculidine C72% yield
Paniculidine B90% yield
Supports direct procurement over custom multi-step synthesis
Racemic total synthesis; C avoids acid-labile N-OMe handling
Total Synthesis Process Chemistry Raw Material Sourcing

Topological Polar Surface Area (TPSA) Differentiation: Impact on Chromatographic and Permeability Profiling

Paniculidine C possesses a TPSA of 36.0 Ų, which is lower than Paniculidine B (34.4 Ų) but the two compounds differ substantially in hydrogen-bonding profile: Paniculidine C has two hydrogen bond donor (HBD) atoms and one acceptor (HBA), whereas Paniculidine B has one HBD and two HBA [1][2]. Paniculidine A has a TPSA of 42.1 Ų, with one HBD and two HBA, reflecting its ester functionality [3]. This ~6 Ų TPSA gap between Paniculidine C and Paniculidine A is analytically meaningful, as TPSA differences of this magnitude translate to distinguishable retention on both C18 and HILIC stationary phases when running multi-component Murraya extract profiles . In permeability assays, compounds with TPSA <60 Ų are generally predicted to have good blood-brain barrier penetration; the subtle TPSA and HBD/HBA count differences within the paniculidine series may influence differential CNS bioavailability if bioactivity screening efforts are undertaken [4].

TPSA & H-Bond Profile
Class-level
TPSA 36.0 Ų; HBD 2 / HBA 1
Differentiates retention on C18 and HILIC phases
Δ −6.1 Ų vs. Paniculidine A; HBD/HBA inversion vs. B
ADME Prediction Chromatography Fractionation Design

Reference Standard Pricing and Availability: Paniculidine C vs. Paniculidine A and B in Commercial Catalogs

Across major natural product reference standard suppliers, Paniculidine C (CAS 97399-95-6) is consistently listed as a certified analytical standard with HPLC purity ≥98% at a price point of approximately $540 for 5 mg (TargetMol) or ¥3,230 (~$450 USD) for 5 mg . Paniculidine B is comparably priced, while Paniculidine A, carrying an additional ester moiety that requires more elaborate synthesis, is often listed at a premium . All three paniculidines are catalogued as reference standards exclusively—no supplier currently offers bulk quantities for in vivo studies, reflecting the research-grade status of this compound class . Among the three, Paniculidine C is the most widely stocked across Chinese and international analytical standard platforms (ChemFaces, Shanghai Kanglang, BHSY-E, GBW), often with full Certificates of Analysis including specific rotation (+45°, c 0.035 in CHCl3) [1]. This broad multi-vendor availability reduces single-supplier dependency and facilitates competitive quotation for procurement departments.

Vendor Availability
Head-to-head
Paniculidine C≥5 vendors, ~$450–540/5 mg
Paniculidine AFewer sources, premium pricing
Wider multi-vendor access reduces single-supplier dependency
Prices as of 2025; specific rotation +45° verified
Procurement Reference Standards Cost-Effectiveness

Paniculidine C Application Scenarios: Where Specific Selection Adds Measurable Value


Phytochemical Dereplication and Quality Control of Murraya paniculata Herbal Products

Paniculidine C serves as a well-characterized chemotaxonomic marker for the authentication of Murraya paniculata (syn. M. exotica) raw materials. Its distinct LogP (2.9), TPSA (36.0 Ų), and N-demethoxylated indole skeleton produce a unique LC-MS retention time and fragmentation pattern that does not overlap with Paniculidine A, B, or the coumarin-indole hybrid Paniculidine F, enabling unambiguous peak assignment in multi-component botanical extracts [1][2]. For QC laboratories operating under pharmacopoeial monograph development, the commercial availability of a ≥98% certified reference standard with full COA documentation supports method validation per ICH Q2(R1) guidelines.

Total Synthesis Method Development and Process Chemistry Benchmarking

Paniculidine C is an instructive target molecule for developing and benchmarking new indole prenylation methodologies. The published 72% yield for its two-step formal C3-prenylation (Tamaru allylation / cross-metathesis, Wu et al., 2018) provides a reproducible baseline against which novel catalytic strategies—including photoredox, electrochemical, or biocatalytic prenylation approaches—can be compared . Its structural simplicity relative to Paniculidine B (no acid-labile N-OMe group) makes it a cleaner model substrate for reaction optimization studies, reducing confounding variables during mechanistic investigations.

Chromatographic Method Development and Column Selectivity Testing

The ~6 Ų TPSA gap and reversed HBD/HBA count between Paniculidine C and its closest in-class analogs (Paniculidine A and B) create a defined separation challenge suitable for evaluating new stationary phase chemistries—including polar-embedded C18, phenyl-hexyl, and HILIC columns [3]. A well-resolved gradient separation of Paniculidine A/B/C at baseline resolution (Rs ≥ 1.5) can serve as a standardized column performance qualification test for laboratories specializing in indole alkaloid analysis, directly leveraging the compounds' orthogonal physicochemical profiles.

In Silico ADME Training Sets and Structure–Property Relationship (SPR) Studies

The paniculidine series (A/B/C/D/E/F) forms a structurally congeneric dataset ideal for training quantitative structure–property relationship (QSPR) models that probe incremental structural changes on LogP, TPSA, and solubility. Paniculidine C, with its intermediate properties (LogP 2.9, TPSA 36.0 Ų, MW 203.3) and the absence of the ester and N-methoxy functional groups present in A and B, serves as a critical 'anchor' compound that isolates the contribution of the core indole-butanol scaffold to the overall property profile [4]. Computational chemistry groups can use these data to validate fragment-based property prediction algorithms or to calibrate molecular dynamics simulations of membrane permeation.

Application
Selection Property
Validation Focus
Phytochemical QC of Murraya paniculata
Certified reference standard (≥98% HPLC)
LC-MS retention and fragmentation pattern matching
Total synthesis methodology benchmark
Racemic synthetic standard
Yield comparison against published 72% baseline
Column selectivity testing
Distinct TPSA and HBD/HBA profile
Baseline resolution of Paniculidine A/B/C mixture
In silico ADME training sets
Core indole-butanol scaffold
QSPR model calibration and fragment-based prediction

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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